molecular formula C10H17N B14368144 Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-71-4

Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine

Cat. No.: B14368144
CAS No.: 90038-71-4
M. Wt: 151.25 g/mol
InChI Key: XFYZFNOCNNTHIO-UHFFFAOYSA-N
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Description

Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique bicyclic structure. It contains multiple rings, including five-membered, six-membered, seven-membered, and eight-membered rings. This compound is notable for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific ring structure and the presence of multiple nitrogen atoms. This configuration imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

90038-71-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-azatricyclo[5.3.1.02,6]undecane

InChI

InChI=1S/C10H17N/c1-3-8-7-9(4-1)11-6-2-5-10(8)11/h8-10H,1-7H2

InChI Key

XFYZFNOCNNTHIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)N3C2CCC3

Origin of Product

United States

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